Atpenin A4
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119509-25-0 |
|---|---|
Molecular Formula |
C15H22ClNO5 |
Molecular Weight |
331.79 g/mol |
IUPAC Name |
3-[(2S,4S,5S)-5-chloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H22ClNO5/c1-7(9(3)16)6-8(2)11(18)10-12(19)13(21-4)15(22-5)17-14(10)20/h7-9H,6H2,1-5H3,(H2,17,19,20)/t7-,8-,9-/m0/s1 |
InChI Key |
LDPADGWFJFHTLH-CIUDSAMLSA-N |
SMILES |
CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(C)Cl |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](C)Cl |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(C)Cl |
Origin of Product |
United States |
Structural Features and Structure Activity Relationship Sar of Atpenin A4
Absolute Configuration Determination of Atpenin A4 via X-ray Crystallography
The definitive absolute configuration of this compound was established in 1990 through single-crystal X-ray crystallographic analysis. This rigorous structural elucidation confirmed this compound's molecular structure as 2'S, 4'S, 5'S-5,6-dimethoxy-4-hydroxy-5'-chloro-2',4'-dimethyl-1'-oxoheptyl-2-hydroxypyridine. This crystallographic data was instrumental in validating earlier spectroscopic analyses and providing a solid foundation for subsequent SAR studies nih.govjst.go.jpnih.govsatoshi-omura.info.
Elucidation of Key Structural Motifs for Mitochondrial Complex II Binding
Atpenins, including this compound, function as potent and specific inhibitors of mitochondrial Complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate (B1194679) dehydrogenase (SDH) abcam.comchemicalbook.compnas.org. These compounds exert their inhibitory effect by binding to the ubiquinone-binding site (Q-site) of Complex II researchgate.netmimedb.org. Kinetic analyses have shown that atpenins exhibit mixed inhibition with ubiquinone (UQ2), suggesting that they bind to a region that partially overlaps with the physiological ubiquinone-binding site, thereby blocking electron transfer between the enzyme and ubiquinone pnas.orgresearchgate.net.
Influence of Side Chain Modifications on Inhibitory Activity
The alkyl side chain of this compound is a key determinant of its inhibitory potency, and various modifications to this chain have been explored to understand their impact on activity.
The presence of halogen substituents, particularly chlorine, on the side chain is crucial for the bioactivity of atpenins. For instance, this compound, which possesses a single chlorine atom on its side chain, exhibits a 13-fold reduction in activity compared to Atpenin A5 in an NADH-fumarate reductase assay, highlighting the importance of the halogenation pattern ontosight.ai.
However, more recent studies involving bioisosteric exchanges have revealed interesting insights. Analogs of Atpenin A5, where chlorine (Cl) and methyl (CH3) substituents on stereogenic sp3-hybridized carbons in the side chain were interchanged, maintained comparable IC50 values for Complex II inhibition. This suggests that Cl↔Me bioisosteric exchange can be effectively realized in aliphatic settings without a significant loss of inhibitory potency. These studies indicate that while the presence of a halogen is important, its specific electronic properties might be partially compensated by the steric and lipophilic contributions of a methyl group in certain positions chemicalbook.compnas.orgontosight.aicaymanchem.com.
Table 1: Impact of Halogen/Methyl Exchange on Complex II Inhibition (NADH-Fumarate Reductase Activity)
| Compound | Side Chain Modification | IC50 (nM) |
| Atpenin A5 | Original | 3.6 - 10 nih.govabcam.comresearchgate.net |
| This compound | Lacks one Cl | 9.2 researchgate.net |
| Atpenin A5 Analog 2 | Cl → CH3 | 4.1 ontosight.ai |
| Atpenin A5 Analog 3 | H3C → Cl | 4.0 ontosight.ai |
The length and branching of the alkyl side chain significantly influence the inhibitory activity of atpenin analogs. Generally, increasing the lipophilicity of the side chain tends to enhance potency abcam.com. Studies on Atpenin A5 derivatives demonstrated a progressive increase in Complex II inhibition with the homologation of the alkyl chain from hexyl to dodecyl abcam.com.
For example, a pentyl side chain derivative (analogue 16c) showed an IC50 of 64 nM against Complex II. Extending the chain to hexyl (analogue 16f) resulted in attenuated activity. However, further homologation to longer chains, such as heptyl, nonyl, and dodecyl, led to highly potent inhibitors. Compounds with dodecyl chains (e.g., analogue 16k) achieved IC50 values in the low nanomolar range, comparable to or even surpassing the natural product Atpenin A5 abcam.com. This suggests an optimal length for interaction within the hydrophobic ubiquinone-binding pocket.
Table 2: Influence of Alkyl Chain Length on Complex II Inhibition
| Atpenin A5 Analog | Alkyl Chain Length | IC50 (nM) (Bovine Complex II) |
| 16c | Pentyl | 64 abcam.com |
| 16f | Hexyl | 283 abcam.com |
| 16i | Nonyl | 9.9 abcam.com |
| 16j | Decyl | 8.6 abcam.com |
| 16k | Dodecyl | 3.3 abcam.com |
Design and Synthesis of this compound Analogues for SAR Studies
The design and synthesis of this compound analogues are critical for comprehensive SAR studies, allowing for systematic modifications to probe the contributions of different structural elements to biological activity.
The core structure of atpenins is a 4-hydroxy-2-pyridone nucleus with dimethoxy substituents at the 5 and 6 positions nih.govjst.go.jpnih.govsatoshi-omura.info. Rational modification strategies often begin with commercially available pyridine (B92270) derivatives. For instance, 2,3-dimethoxypyridine (B17369) can serve as a starting material. This compound can be lithiated, followed by reaction with trimethylborate and subsequent oxidation, to yield 2,3-dimethoxy-4-hydroxypyridine, which forms the basis of the atpenin scaffold abcam.com.
This compound is a significant natural product with a distinct chemical architecture and potent biological activity, primarily recognized for its inhibitory effects on mitochondrial respiration. Isolated from Penicillium species, this compound belongs to a class of antifungal antibiotics known as atpenins. Its study has provided valuable insights into the structure-activity relationships of complex II inhibitors and the utility of bioisosteric modifications in drug design.
Bioisosteric Exchange Approaches for Enhancing Specificity
Bioisosteric replacement is a widely employed strategy in medicinal chemistry to optimize the biological activity and physicochemical properties of lead compounds. ethz.ch For the atpenin scaffold, particular attention has been given to the bioisosteric exchange between Csp³-chloro and methyl substituents within the side chain, especially in Atpenin A5 analogs. researchgate.netethz.chresearchgate.net
Research has demonstrated that the interchange of chloro and methyl substituents in the side chain of Atpenin A5 can lead to derivatives that retain potent complex II inhibitory activity. researchgate.netethz.chresearchgate.net This suggests that the Cl↔Me bioisosteric exchange is a viable modification in aliphatic systems within this compound class. researchgate.netethz.ch
Synthetic atpenin analogs, designed with such bioisosteric modifications, have shown remarkable selectivity. For example, specific chloro- and methyl-analogs of Atpenin A5 exhibited virtually no activity against complexes I, III, and IV, while maintaining potent inhibition of complex II. ethz.ch
The effectiveness of these bioisosteric exchanges is quantitatively supported by their inhibitory concentrations. Analogs incorporating these modifications have demonstrated IC₅₀ values for NADH-fumarate reductase activity and succinate-cytochrome c reductase activity that are comparable to the parent Atpenin A5. ethz.ch
Table 2: Inhibition of Respiratory Enzymes by Atpenin A5 Analogs with Bioisosteric Exchange
| Compound Class | Target Enzyme Activity (NADH-fumarate reductase) | IC₅₀ (nM) ethz.ch |
| Atpenin A5 | Complex II | 4.0 |
| Atpenin A5 Chloro Analog | Complex II | 4.1 |
| Atpenin A5 Methyl Analog | Complex II | 4.0 |
These findings highlight the potential of bioisosteric exchange to fine-tune the specificity and potency of atpenin-derived compounds, offering avenues for the development of highly selective chemical probes or therapeutic agents targeting mitochondrial complex II.
Biosynthetic Pathways and Enzyme Systems for Atpenin A4
Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Involvement in Atpenin Core Formation
The foundational structure of Atpenin A4 originates from a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. nih.gov This is a common biosynthetic strategy for producing fungal 2-pyridone natural products. nih.govresearchgate.net The process is initiated by a large, multifunctional PKS-NRPS enzyme, identified as ApnA in the Penicillium oxalicum apn gene cluster (a homolog of HarA in the harzianopyridone (B32151) cluster). nih.gov
This enzyme catalyzes the condensation of a polyketide chain with an amino acid, leading to the formation of a key tetramic acid intermediate. nih.gov The PKS portion of the enzyme is responsible for assembling the polyketide backbone, while the NRPS module selects and incorporates the amino acid moiety. Following the initial PKS-NRPS-mediated synthesis, a critical ring expansion is catalyzed by a Cytochrome P450 monooxygenase (ApnG/HarG), which converts the tetramic acid into the characteristic 4-hydroxy-3-acyl-2-pyridone core structure of the atpenins. nih.gov
| Enzyme (Homolog) | Type | Function in Core Formation |
| ApnA (HarA) | PKS-NRPS | Catalyzes the condensation of a polyketide and an amino acid to form a tetramic acid intermediate. nih.gov |
| ApnE (HarE) | Enoylreductase | Partners with the PKS-NRPS during the formation of the polyketide chain. nih.gov |
| ApnG (HarG) | Cytochrome P450 | Performs a radical-mediated ring expansion of the tetramic acid to create the 2-pyridone core. nih.gov |
Iterative Enzymatic Modifications in Pyridone Ring Functionalization
Following the formation of the pyridone core, the ring undergoes extensive functionalization through a series of iterative enzymatic modifications. This process is highly programmed and involves the repeated action of a methyltransferase and a flavin-dependent monooxygenase to install the C5 and C6 methoxy (B1213986) groups that are characteristic of the atpenin and harzianopyridone families. nih.govresearchgate.net
A notable and unexpected feature of this pathway is the transient installation and subsequent removal of an N-methoxy group on the pyridone ring nitrogen. nih.govresearchgate.net This modification is catalyzed by a dedicated P450 N-hydroxylase (ApnD/HarD). It is proposed that the N-methoxy group acts as a directing group, tuning the electronic properties of the pyridone ring to facilitate subsequent electrophilic aromatic substitution reactions, specifically the hydroxylations at the C5 and C6 positions. nih.gov
The methoxy groups at the C5 and C6 positions of the this compound core are installed by an O-methyltransferase, designated ApnB (homolog of HarB). nih.gov This enzyme acts iteratively, meaning it catalyzes two separate methylation reactions on the same pyridone substrate. The enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor to convert the hydroxyl groups, which are introduced by a partner monooxygenase, into methoxy groups. nih.gov The iterative nature of ApnB is a key strategy employed by the biosynthetic pathway to achieve the specific dimethoxylated pattern on the pyridone ring. nih.gov
The hydroxylation steps required for the introduction of the C5 and C6 methoxy groups are catalyzed by a flavin-dependent monooxygenase (FMO), ApnC (homolog of HarC). nih.gov Like the methyltransferase, this FMO also functions iteratively. nih.gov Flavin-dependent monooxygenases are a class of enzymes that use a flavin cofactor (FAD or FMN) to activate molecular oxygen for the oxygenation of a substrate. mdpi.com In the atpenin pathway, ApnC catalyzes two sequential hydroxylation reactions on the pyridone ring. These reactions are dependent on NADPH for the regeneration of the reduced flavin cofactor. nih.gov The precise ordering of these hydroxylations, guided by the transient N-methoxy group, ensures the correct functionalization of the core structure. nih.gov
| Enzyme (Homolog) | Type | Function in Ring Functionalization |
| ApnD (HarD) | P450 N-hydroxylase | Installs a transient N-methoxy group, proposed to act as a directing group. nih.gov |
| ApnC (HarC) | Flavin-Dependent Monooxygenase | Iteratively hydroxylates the C5 and C6 positions of the pyridone ring. nih.gov |
| ApnB (HarB) | O-Methyltransferase | Iteratively methylates the C5 and C6 hydroxyl groups using SAM. nih.gov |
Post-Synthetic Halogenation Mechanisms in this compound Biosynthesis
A defining feature of this compound is the presence of two chlorine atoms on its aliphatic side chain. This dichlorination is a post-synthetic modification that occurs after the formation of the functionalized pyridone core. The incorporation of halogen atoms onto unactivated aliphatic carbons is a chemically challenging reaction that requires specialized enzymes. mdpi.comnih.gov
The chlorination of the unactivated sp³-hybridized carbons on the atpenin side chain is catalyzed by a dedicated halogenase. researchgate.net The apn biosynthetic gene cluster contains genes predicted to be involved in these chlorination steps, including one identified as ApnIII. researchgate.net Research has pointed towards the involvement of metalloenzymes in this process. One study identified a novel copper-dependent halogenase, ApnU, which is capable of performing iterative chlorinations on unactivated C(sp³)-H bonds. researchgate.net Another major class of enzymes known to catalyze such reactions are the non-heme iron- and α-ketoglutarate-dependent halogenases (NHFeHals). mdpi.comnih.gov These enzymes utilize a radical-based mechanism, generating a potent iron(IV)-oxo species that is capable of abstracting a hydrogen atom from an aliphatic carbon, followed by a "rebound" of a chloride ligand from the iron center to the resulting substrate radical. mdpi.comresearchgate.net This mechanism allows for the regio- and stereoselective halogenation of chemically inert C-H bonds. nih.gov
The atpenin series of natural products includes several analogues that differ in their halogenation pattern, such as the monochlorinated Atpenin A5 and the dichlorinated this compound. The production of these different analogues is controlled by the activity of the halogenating enzyme(s) within the pathway. The discovery of the halogenase ApnU, which can perform iterative chlorinations, provides a mechanism for the production of dichlorinated compounds like this compound. researchgate.net This suggests that the enzyme can act on a monochlorinated precursor to add a second chlorine atom. The precise sequence and control mechanisms that determine whether a substrate is released after one chlorination (yielding Atpenin A5) or undergoes a second chlorination event (yielding this compound) are subjects of ongoing investigation. This iterative enzymatic capability is a key factor in generating the chemical diversity observed within the atpenin family.
| Enzyme (Putative) | Type | Function in Halogenation |
| ApnIII / ApnU | Metallo-halogenase (e.g., Copper-dependent or NHFeHal) | Catalyzes the iterative chlorination of the aliphatic side chain to produce dichlorinated atpenins like this compound. researchgate.net |
Atpenin A4 As a Research Probe in Cellular Bioenergetics
Investigation of Succinate (B1194679) Dehydrogenase Physiological Roles
Atpenin A4 serves as an invaluable tool for dissecting the physiological functions of succinate dehydrogenase (SDH). SDH is a unique enzyme that plays a dual role, acting as both a component of the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and as complex II of the mitochondrial electron transport chain (ETC), facilitating electron transfer to ubiquinone fishersci.caciteab.comwikipedia.orgwikipedia.org.
Research has demonstrated that atpenins, including this compound, potently and specifically inhibit the succinate-ubiquinone reductase activity of mitochondrial complex II fishersci.cawikipedia.orgwikipedia.orgatamanchemicals.com. The inhibitory mechanism involves binding to a region that partially overlaps with the physiological ubiquinone-binding site, thereby blocking electron transfer between the enzyme and ubiquinone fishersci.cawikipedia.orgchemicalbook.com.
Quantitative studies have determined the half-maximal inhibitory concentration (IC50) values for this compound against various SDH activities. For instance, in bovine heart mitochondria, this compound exhibits an IC50 of 9.2 nM for succinate dehydrogenase (SDH) activity and 0.011 µM (11 nM) for succinate-ubiquinone reductase (SQR) activity fishersci.caciteab.comwikipedia.org. This high potency underscores its utility in perturbing complex II function at low concentrations.
The inhibition of SDH by this compound leads to the accumulation of succinate, its substrate researchgate.net. This succinate accumulation can have cascading metabolic effects, including the competitive inhibition of aspartate transcarbamoylase, which in turn impairs de novo pyrimidine (B1678525) biosynthesis researchgate.net. Such findings highlight how this compound can be used to investigate the metabolic consequences of SDH dysfunction and the interconnectedness of cellular metabolic pathways. Furthermore, given SDH's role as a tumor suppressor and its links to conditions like paraganglioma, this compound can aid in studying the implications of SDH deficiency in disease development citeab.com.
Table 1: Inhibitory Potency of this compound and Related Compounds on Mitochondrial Complex II Activities
| Compound | Target Activity (Source) | IC50 (nM) |
| This compound | Bovine Heart SDH fishersci.cawikipedia.org | 9.2 |
| This compound | Bovine Heart SQR fishersci.caciteab.comwikipedia.org | 11 |
| Atpenin A5 | Bovine Heart SDH fishersci.cawikipedia.org | 5.5 |
| Atpenin A5 | Bovine Heart SQR fishersci.caciteab.comwikipedia.org | 3.6 |
| Harzianopyridone (B32151) | Bovine Heart SDH fishersci.cawikipedia.org | 80 |
| Harzianopyridone | Bovine Heart SQR fishersci.caciteab.comwikipedia.org | 17 |
Elucidating Mitochondrial Dynamics and Network Modulation
While this compound is primarily recognized for its direct inhibition of mitochondrial complex II, its application as a research probe extends to understanding the broader implications of altered mitochondrial bioenergetics on mitochondrial dynamics and network modulation. Mitochondrial dynamics, encompassing processes like fusion, fission, biogenesis, and mitophagy, are critical for maintaining a healthy and functional mitochondrial network within cells fishersci.atdsmz.deciteab.com.
Although direct studies explicitly detailing this compound's role in elucidating the mechanisms of mitochondrial dynamics are less prominent than its direct inhibitory effects, its use allows researchers to investigate how specific perturbations in the electron transport chain, particularly at complex II, can modulate the mitochondrial network. This provides insights into the intricate interplay between mitochondrial bioenergetics and the structural plasticity of these organelles dsmz.deciteab.com.
Analysis of Cellular Energy Metabolism Pathways
This compound is a valuable chemical probe for analyzing cellular energy metabolism pathways, particularly those involving mitochondrial oxidative phosphorylation. As a potent inhibitor of complex II, this compound directly impacts the flow of electrons from succinate to ubiquinone, thereby arresting a crucial step in ATP synthesis via the electron transport chain fishersci.cawikipedia.orgwikipedia.org.
The inhibition of complex II by this compound leads to a decrease in cellular ATP levels, demonstrating its effect on the ATP-generating system wikipedia.orgchemicalbook.com. This allows researchers to:
Isolate and study the contribution of complex II: By selectively blocking complex II, researchers can assess the reliance of different cellular processes on this specific pathway for ATP production.
Investigate metabolic shifts: Cells often adapt their metabolism in response to mitochondrial dysfunction. This compound can be used to induce such dysfunction and observe compensatory metabolic changes, such as increased reliance on glycolysis wikipedia.orguni.lu.
Probe the TCA cycle-ETC interface: As SDH links the TCA cycle and the ETC, this compound allows for the study of how perturbations at this critical junction affect substrate availability and flux through both pathways fishersci.caciteab.comwikipedia.org. The accumulation of succinate upon this compound treatment provides a clear metabolic signature of complex II inhibition, enabling further investigation into downstream metabolic impacts researchgate.net.
Application in Fungal Mitochondrial Biology Studies
Atpenins, including this compound, were originally discovered as antifungal antibiotics produced by Penicillium species, such as Penicillium oxalicum FO-125 chemicalbook.comwikipedia.orgfishersci.ca. This origin highlights their natural role in inhibiting fungal growth, making them particularly relevant for studies in fungal mitochondrial biology.
Atpenins are known to be active against various filamentous fungi, including Trichophyton species chemicalbook.comwikipedia.org. Their antifungal activity stems from their potent inhibition of fungal succinate-ubiquinone oxidoreductase, which is analogous to mammalian mitochondrial complex II fishersci.cathegoodscentscompany.com. This makes this compound a selective agent for studying mitochondrial function in fungi.
The high potency of Atpenin A5 (a closely related atpenin) in binding to SDH has even led to its application in the agrochemical industry as a succinate dehydrogenase inhibitor (SDHI) fungicide to counteract fungal proliferation on plants citeab.com. Research using this compound and its analogs in fungal systems can:
Elucidate antifungal mechanisms: By understanding how this compound disrupts fungal complex II, researchers can gain insights into novel targets for antifungal drug development.
Study fungal respiration: this compound provides a specific tool to investigate the organization and function of the electron transport chain in various fungal species.
Characterize inhibitor binding sites: Co-crystallization studies, such as those with Atpenin A5 and E. coli complex II, have provided structural insights into the quinone-binding site, which is conserved across species, including fungi chemicalbook.com.
Table 2: Antimicrobial Activity of Atpenins (MIC in µg/mL)
| Test Organism | This compound | Atpenin A5 | Atpenin B |
| Candida lipolytica L7 | 6.25 | 0.4 | 1.56 |
| Aspergillus niger | 50 | 12.5 | 50 |
| Pyricularia oryzae | 3.12 | 3.12 | 0.78 |
| Trichophyton mentagrophytes | 0.78 | 0.098 | 0.2 |
| Staphylococcus aureus | >100 | >100 | >100 |
| Escherichia coli | >100 | >100 | >100 |
Note: Data extracted from a broader table, focusing on organisms where activity was observed. chemicalbook.com
Future Research Trajectories for Atpenin A4
Advanced Structural Biology of Atpenin A4-Mitochondrial Complex II Interactions
This compound is known for its potent and specific inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase, SQR), also referred to as succinate (B1194679) dehydrogenase (SDH) pnas.orgresearchgate.netnih.gov. This inhibition occurs at concentrations significantly lower than other complex II inhibitors like carboxin (B1668433) and TTFA pnas.org. Atpenins, including this compound, inhibit both the succinate-ubiquinone reductase (SQR) and succinate dehydrogenase (SDH) activities of complex II pnas.orgresearchgate.net.
Future structural biology research aims to provide a more detailed understanding of the precise binding site and conformational changes induced by this compound upon interaction with mitochondrial complex II. While previous studies have shown mixed inhibition with ubiquinone (UQ2) pnas.org, high-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography studies are needed to visualize the this compound-Complex II complex at atomic resolution. Such studies could reveal the exact residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and how these interactions lead to the observed potent inhibition. This advanced structural insight could facilitate the rational design of new complex II inhibitors with tailored properties.
Comprehensive Elucidation of Atpenin Biosynthetic Gene Clusters
This compound is a natural product, and its biosynthesis involves complex enzymatic pathways nih.gov. While some aspects of atpenin biosynthesis, such as the involvement of iterative enzymes like methyltransferases and flavin-dependent monooxygenases, have been identified for related compounds like harzianopyridone (B32151) and Atpenin B, and the chlorination step occurring after Atpenin B production researchgate.netescholarship.org, a comprehensive elucidation of the entire biosynthetic gene cluster (BGC) for this compound is still an active area of research.
Future research will utilize advanced genome mining tools and multi-omics approaches (e.g., genomics, transcriptomics, metabolomics) to fully identify and characterize all genes within the this compound BGC researchgate.netmaxapress.combiorxiv.org. This includes identifying genes responsible for the unique halogenation step and other tailoring enzymes that contribute to the specific structure of this compound. Functional characterization of each gene through gene knockout or overexpression experiments in fungal producers like Penicillium species (from which this compound has been reported) will be crucial for understanding the complete biosynthetic pathway nih.govfrontiersin.org. This knowledge could enable synthetic biology approaches for heterologous expression and engineered biosynthesis of this compound and its analogs.
Development of Novel Atpenin-Based Chemical Tools for Mitochondrial Research
Atpenins, due to their potency and specificity as mitochondrial complex II inhibitors, are already considered valuable tools for studying the role of complex II in various cellular and physiological processes pnas.orgresearchgate.net. However, the development of novel Atpenin-based chemical tools can further expand their utility in mitochondrial research.
Future research will focus on synthesizing this compound analogs with modifications that enhance specific properties, such as improved cell permeability, tissue-specific targeting (e.g., using mitochondrial-targeting moieties like triphenylphosphonium groups nih.govgoogle.com), or the incorporation of clickable tags for pull-down assays and imaging studies. Developing photoaffinity probes based on this compound could enable the identification of novel interacting proteins beyond complex II subunits. Furthermore, the creation of fluorescently labeled this compound derivatives would allow for real-time tracking of complex II activity and localization within living cells, providing unprecedented insights into mitochondrial dynamics and function.
Exploration of this compound in Systems Biology Approaches to Metabolic Regulation
Mitochondrial complex II plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a critical nexus in cellular metabolism nih.gov. This compound's specific inhibition of complex II makes it an ideal probe for systems biology studies aimed at understanding metabolic regulation.
Q & A
Q. Q1. How can researchers experimentally determine the inhibitory efficacy of Atpenin A4 on mitochondrial complex II (succinate-ubiquinone oxidoreductase)?
Methodological Answer: To assess inhibitory efficacy, use a dose-response assay with purified mitochondrial complex II. Measure enzyme activity (e.g., succinate dehydrogenase activity) at varying this compound concentrations (0.1–10⁶ nM) and plot inhibition percentages. Compare IC₅₀ values with other inhibitors (e.g., TTFA, carboxin) using kinetic assays . Include controls for solvent effects and validate results via spectrophotometric or fluorometric methods. Replicate experiments ≥3 times to ensure statistical robustness.
Q. Q2. What are the critical variables to control when designing in vitro studies involving this compound?
Methodological Answer: Key variables include:
- Enzyme purity and source (species-specific mitochondrial preparations may yield divergent results).
- Buffer composition (pH, ionic strength, and cofactors like ubiquinone).
- Temperature and oxygen levels (mitochondrial enzymes are sensitive to oxidative conditions).
- Solvent compatibility (e.g., DMSO concentration ≤0.1% to avoid denaturation).
Document all parameters rigorously to ensure reproducibility .
Advanced Research Questions
Q. Q3. How should researchers address contradictory data in the literature regarding this compound’s selectivity across species or tissue types?
Methodological Answer: Contradictions often arise from species-specific enzyme isoforms or tissue-dependent mitochondrial heterogeneity. To resolve discrepancies:
Perform comparative assays using mitochondrial isolates from multiple species (e.g., murine vs. human cardiac tissue).
Validate selectivity via knockout models or siRNA silencing of complex II subunits.
Use proteomic profiling to identify isoform variations affecting inhibitor binding.
Statistical meta-analysis of existing datasets can also clarify trends .
Q. Q4. What advanced techniques can elucidate the structural interaction between this compound and mitochondrial complex II?
Methodological Answer: Combine cryo-electron microscopy (cryo-EM) to resolve binding conformations with molecular dynamics simulations to predict interaction hotspots. Mutagenesis studies targeting putative binding residues (e.g., SDHB subunit) can validate computational models. Pair these with isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .
Methodological and Analytical Challenges
Q. Q5. How can researchers optimize this compound concentration ranges for in vivo studies while minimizing off-target effects?
Methodological Answer: Use pharmacokinetic modeling to estimate tissue-specific bioavailability. Start with in vitro IC₅₀ values and adjust for in vivo metabolism. Employ tracer techniques (e.g., radiolabeled this compound) to track distribution. Validate specificity via RNA-seq or metabolomic profiling of treated vs. untreated models to identify unintended pathway modulation .
Q. Q6. What statistical approaches are recommended for analyzing time-dependent inhibition kinetics of this compound?
Methodological Answer:
Apply non-linear regression models (e.g., Hill equation) to time-course data. Use bootstrapping to estimate confidence intervals for kinetic parameters (e.g., kₐₜₜ, kᵢₙₐcₜ). For complex datasets, Bayesian hierarchical modeling accounts for inter-experiment variability. Tools like GraphPad Prism or R packages (e.g., drc) are standard .
Data Interpretation and Validation
Q. Q7. How should researchers validate the specificity of this compound in cellular models with overlapping electron transport chain (ETC) inhibitors?
Methodological Answer:
Use genetic ablation (e.g., CRISPR-Cas9 knockout of complex II subunits) to confirm on-target effects.
Perform rescue experiments with exogenous expression of wild-type complex II.
Combine with metabolic flux analysis (Seahorse XF Analyzer) to dissect ETC contributions. Cross-validate with orthogonal inhibitors (e.g., rotenone for complex I) to rule off-target effects .
Q. Q8. What are best practices for reconciling in vitro IC₅₀ values with in vivo efficacy studies for this compound?
Methodological Answer: Account for membrane permeability, protein binding, and metabolic clearance in vivo. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Correlate tissue-specific drug levels (via LC-MS/MS) with target engagement biomarkers (e.g., succinate accumulation) .
Emerging Research Directions
Q. Q9. How can researchers leverage this compound’s mechanism to study metabolic vulnerabilities in cancer or neurodegenerative diseases?
Methodological Answer: Design hypoxia-mimetic models to simulate tumor microenvironments, assessing this compound’s impact on succinate-driven HIF-1α stabilization. For neurodegeneration, use patient-derived iPSCs with mitochondrial mutations (e.g., LHON, Leigh syndrome) to test therapeutic windows. Integrate single-cell RNA-seq to identify subpopulations sensitive to complex II inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
